2-(2,3-Dimethoxyphenyl)cyclohexanol
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Overview
Description
Scientific Research Applications
1. Catalytic Activity and Synthesis
2-(2,3-Dimethoxyphenyl)cyclohexanol has been utilized in various catalytic and synthetic processes. For instance, its derivatives have been used as catalysts in the oxidation of cyclohexane to cyclohexanol, a significant chemical process with applications in the synthesis of materials like Nylon-6 and plasticizers (Wei et al., 2018). Moreover, it has been involved in the transformation of achiral cyclohexene into enantiomerically pure derivatives, contributing to the field of asymmetric synthesis (Yamada & Ogasawara, 1998).
2. Role in Chemical Transformations
This compound has shown potential in various chemical transformations. For example, its derivatives have been employed in the synthesis of phenolic derivatives, which have demonstrated promising antioxidant activities (Artunç et al., 2020). Additionally, it has been used in the cyclization of 3,4-epoxy alcohols to form oxetanes, showcasing its utility in creating complex chemical structures (Murai, Ono, & Masamune, 1977).
3. Applications in Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been synthesized for various bioactive compounds. For instance, its role in the synthesis of natural esters with potential cytotoxic effects on tumor cell lines highlights its importance in drug discovery (Hu et al., 2005).
4. Photogeneration and Reactivity Studies
The compound has been a subject of studies in photochemistry, particularly in the generation and reactivity of aryl cations, which is crucial in understanding various chemical reactions under light exposure (Protti et al., 2004).
Safety and Hazards
Mechanism of Action
Target of Action
Structurally similar compounds, such as cyclohexanol, have been found to interact withAlcohol dehydrogenase 1B . This enzyme plays a crucial role in the metabolism of various substances within the body.
Mode of Action
The exact mode of action of 2-(2,3-Dimethoxyphenyl)cyclohexanol is currently unknown due to the lack of specific research on this compound. It is generally accepted that drugs exert their effects by binding to specific receptors in the body . The interaction between the drug and its target can lead to changes in the biochemical processes within the cell, resulting in the observed pharmacological effects.
Pharmacokinetics
The compound’s physical properties such as melting point, boiling point, and density have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances, and temperature . .
Properties
IUPAC Name |
2-(2,3-dimethoxyphenyl)cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-16-13-9-5-7-11(14(13)17-2)10-6-3-4-8-12(10)15/h5,7,9-10,12,15H,3-4,6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDQMUVUAKSPLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CCCCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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